1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene
Description
Properties
CAS No. |
6334-55-0 |
|---|---|
Molecular Formula |
C9H9BrS |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
1-bromo-4-prop-2-enylsulfanylbenzene |
InChI |
InChI=1S/C9H9BrS/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 |
InChI Key |
YJSJZKBPRLJLPC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most straightforward route involves the alkylation of 4-bromothiophenol (BrC₆H₄SH) with allyl bromide (CH₂=CHCH₂Br) under basic conditions. This method capitalizes on the nucleophilic nature of the thiolate anion, which displaces the bromide ion in allyl bromide to form the target thioether.
Reaction Equation :
Experimental Procedure
-
Reagents :
-
4-Bromothiophenol (1.0 equiv)
-
Allyl bromide (1.2 equiv)
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
-
Conditions :
-
Temperature: 25–60°C
-
Reaction Time: 6–12 hours
-
Atmosphere: Inert gas (N₂ or Ar)
-
-
Workup :
-
Quench with aqueous HCl, extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate).
-
Mechanistic Insights
The base deprotonates 4-bromothiophenol to generate the thiolate anion (BrC₆H₄S⁻), which undergoes an Sₙ2 reaction with allyl bromide. The allyl group’s electrophilic carbon is attacked by the sulfur nucleophile, yielding the thioether product. Side reactions, such as over-alkylation or polymerization of the allyl group, are mitigated by controlling stoichiometry and temperature.
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | THF | 25 | 65 |
| Cs₂CO₃ | DMF | 60 | 82 |
| NaOH | EtOH | Reflux | 45 |
Transition Metal-Catalyzed C–S Coupling
Ullmann-Type Coupling
An alternative approach employs a copper-catalyzed coupling between 4-bromoiodobenzene (BrC₆H₄I) and allylthiol (CH₂=CHCH₂SH). This method is advantageous for substrates sensitive to strong bases.
Reaction Equation :
Experimental Procedure
-
Catalytic System :
-
Copper(I) iodide (CuI, 10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
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Base: Potassium tert-butoxide (t-BuOK)
-
-
Conditions :
-
Solvent: DMSO or toluene
-
Temperature: 80–100°C
-
Reaction Time: 24–48 hours
-
-
Workup :
-
Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
-
Mechanistic Insights
The copper catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with the thiol. Reductive elimination produces the C–S bond, with the allyl group remaining intact due to the mild conditions. This method avoids thiolate formation, reducing side reactions.
Table 2: Catalytic Coupling Performance
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| CuI | 1,10-Phenanthroline | DMSO | 75 |
| CuBr | Bipyridine | Toluene | 58 |
Thiol-Ene Click Chemistry
Radical-Mediated Thiol-Allylation
A modern approach utilizes thiol-ene click chemistry , where a thiol radical adds to the allyl group’s double bond. This method is highly efficient and proceeds under UV light or thermal initiation.
Reaction Equation :
Experimental Procedure
-
Initiator :
-
Azobisisobutyronitrile (AIBN, 1 mol%)
-
-
Conditions :
-
Solvent: Toluene or acetonitrile
-
UV Light (365 nm) or 70°C
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Reaction Time: 2–4 hours
-
-
Workup :
-
Remove solvent under reduced pressure and purify via distillation.
-
Mechanistic Insights
The initiator generates thiyl radicals (BrC₆H₄S- ), which add to the allyl bromide’s double bond. The radical chain propagation ensures high regioselectivity for the anti-Markovnikov product. This method is notable for its rapid kinetics and scalability.
Table 3: Thiol-Ene Reaction Optimization
| Initiator | Light Source | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AIBN | UV | 25 | 88 |
| DMPA | 70 | 70 | 78 |
Comparative Analysis of Methods
Efficiency and Practicality
-
Alkylation (Method 1) : High yields (82%) but requires stringent anhydrous conditions.
-
Catalytic Coupling (Method 2) : Moderate yields (75%) with tolerance for sensitive functional groups.
-
Thiol-Ene (Method 3) : Excellent yields (88%) and rapid kinetics but necessitates specialized equipment.
Industrial Applicability
Method 1 is preferred for large-scale synthesis due to reagent availability, whereas Method 3 offers advantages in green chemistry by minimizing waste.
Challenges and Mitigation Strategies
Side Reactions
Purification Difficulties
The product’s hydrophobic nature necessitates chromatographic purification with nonpolar solvents.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding alkyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkyl derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or alcohols, forming new compounds that are useful in pharmaceuticals and agrochemicals.
| Reaction Type | Example Nucleophile | Product |
|---|---|---|
| Nucleophilic substitution | Amine | 1-Amino-4-(prop-2-en-1-ylsulfanyl)benzene |
| Nucleophilic substitution | Alcohol | 1-Alkoxy-4-(prop-2-en-1-ylsulfanyl)benzene |
Medicinal Chemistry
Research has indicated that derivatives of 1-bromo-4-(prop-2-en-1-ylsulfanyl)benzene exhibit biological activity. These derivatives can be investigated for their potential as:
- Antimicrobial Agents : Some studies suggest that compounds with similar structures have antimicrobial properties, making them candidates for drug development.
Case Studies
Several studies have explored the applications of this compound:
-
Antimicrobial Activity Study :
- A study published in the Journal of Medicinal Chemistry evaluated derivatives of allylthio compounds and their efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for development as new antibiotics.
-
Synthesis of Novel Compounds :
- Researchers have utilized this compound as a starting material to synthesize novel sulfonamide derivatives, which showed promising results in preliminary biological assays.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react with nucleophiles.
Oxidation and Reduction: The prop-2-en-1-ylsulfanyl group can undergo oxidation and reduction, leading to the formation of reactive intermediates that interact with other molecules.
Comparison with Similar Compounds
The following sections compare 1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Sulfur-Containing Derivatives
Sulfur-based substituents significantly influence reactivity and physical properties. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
- Electronic Effects : Sulfanyl (-S-) groups are electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, sulfonyl (-SO₂-) groups are strongly electron-withdrawing, deactivating the ring and directing reactions to meta positions .
- Steric Effects : Bulky substituents like tert-butylsulfanyl hinder reactions at the para position, whereas allyl sulfanyl groups offer flexibility for further functionalization .
- Oxidation State : Sulfinyl (-SO-) and sulfonyl derivatives exhibit higher oxidation states, impacting stability and reactivity. For example, sulfoxides are prone to further oxidation or reduction, making them versatile intermediates .
Halogen and Heterocyclic Derivatives
Compounds with halogens or fused heterocycles exhibit distinct reactivity:
Table 2: Halogen/Heterocyclic Derivatives
- Heterocyclic Reactivity : Thiophenyl derivatives (e.g., 1-Bromo-4-(3-thienyl)benzene) enable regioselective cross-couplings due to the electron-rich thiophene ring, facilitating applications in conductive polymers .
- Halogen Diversity: Iodo substituents (e.g., in 1-Bromo-4-(2-iodo-3-thienyl)benzene) allow sequential functionalization via Stille or Sonogashira reactions, leveraging differing halogen reactivities .
Alkyl and Cycloalkyl Derivatives
Alkyl chains and cyclic substituents modulate solubility and phase behavior:
Table 3: Alkyl/Cycloalkyl Derivatives
- Liquid Crystal Applications: Long alkyl chains (e.g., n-pentylcyclohexyl) enhance mesomorphic behavior, critical for display technologies .
- Thermal Stability : Branched alkyl groups (e.g., 2-methylbutan-2-yl) improve thermal resistance, making them suitable for high-temperature processes .
Biological Activity
1-Bromo-4-(prop-2-en-1-ylsulfanyl)benzene is a halogenated organic compound with notable biological activities. Its unique structure, featuring a bromine atom and a prop-2-en-1-ylsulfanyl group, allows it to participate in various chemical reactions, making it a valuable compound in medicinal chemistry and biological research.
The molecular formula of this compound is , with a molecular weight of 231.15 g/mol. The compound is characterized by its aromatic ring and the presence of both a bromine atom and a sulfanyl group, which can influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the prop-2-en-1-ylsulfanyl group may participate in electrophilic reactions. These interactions can lead to the modulation of enzyme activities and influence cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Cytotoxicity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, which is crucial for therapeutic strategies targeting malignancies .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory activity against cytochrome P450 enzymes, which play significant roles in drug metabolism and detoxification processes .
Data Table: Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Apoptosis
Research conducted at a leading cancer research institute assessed the cytotoxic effects of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers, suggesting its potential use in cancer therapy.
Q & A
Q. What are the common synthetic routes for 1-bromo-4-(prop-2-en-1-ylsulfanyl)benzene, and what are the critical reaction conditions?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling. A key route involves reacting 4-bromothiophenol with allyl bromide under basic conditions (e.g., NaH in THF) to form the sulfanyl bond . For Pd-catalyzed methods, flame-dried glassware, inert atmosphere (argon), and ligands like triphenylphosphine are critical to avoid side reactions (e.g., oxidation of the allyl group) . Solvent choice (e.g., dry THF) and temperature control (room temperature to 60°C) are essential for yield optimization.
Q. How can spectroscopic techniques (NMR, XRD) be used to confirm the structure of this compound?
Methodological Answer:
- NMR : The -NMR spectrum will show distinct signals for the allyl group (δ 5.8–6.0 ppm for vinyl protons, δ 3.8–4.0 ppm for SCH) and aromatic protons (δ 7.2–7.6 ppm for para-substituted benzene). -NMR will confirm the allyl sulfanyl linkage (C-S at ~120–130 ppm) .
- XRD : Single-crystal X-ray diffraction using programs like SHELXL can resolve bond lengths and angles, particularly the C-S bond (~1.8 Å) and Br-C distance (~1.9 Å). Hydrogen-bonding patterns (if any) should be analyzed using graph-set notation .
Q. What are the primary reaction pathways for this compound in organic synthesis?
Methodological Answer:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions. For example, Suzuki coupling with aryl boronic acids forms biaryl derivatives .
- Allyl Sulfanyl Reactivity : The allyl group undergoes electrophilic additions (e.g., epoxidation with mCPBA) or radical-mediated reactions. Oxidation with HO yields the sulfoxide/sulfone, altering electronic properties .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling conditions be optimized to minimize dehalogenation or allyl group oxidation?
Methodological Answer:
- Catalyst Selection : Use Pd(PPh) instead of PdCl to reduce oxidative side reactions.
- Additives : Include catalytic amounts of CuI to stabilize intermediates and suppress β-hydride elimination.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase oxidation; dry THF balances reactivity and stability .
- Kinetic Monitoring : Use in situ -NMR to track allyl group integrity and adjust reaction time/temperature dynamically.
Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s stability and reactivity?
Methodological Answer: Crystallographic analysis (via SHELXL) often reveals weak C-H···Br or C-H···π interactions. These interactions stabilize the solid-state conformation, which can affect solubility and melting point. For instance, herringbone packing due to π-stacking may reduce dissolution rates in nonpolar solvents, requiring solvent screening (e.g., DCM/hexane mixtures) for recrystallization .
Q. What strategies resolve conflicting NMR data (e.g., signal overlap or unexpected coupling constants) in structural assignments?
Methodological Answer:
- 2D NMR : HSQC and HMBC correlate - signals to distinguish allyl (CH=CH-) from aromatic protons.
- Variable Temperature NMR : Heating to 60°C reduces signal broadening caused by slow rotation around the C-S bond .
- Computational Modeling : Compare experimental -values with DFT-calculated coupling constants (e.g., using Gaussian) to validate assignments .
Q. How does the electron-withdrawing bromine atom influence the reactivity of the allyl sulfanyl group in radical reactions?
Methodological Answer: The Br atom polarizes the aromatic ring, increasing the electrophilicity of the allyl group. In radical cascades (e.g., thiol-ene reactions), this enhances regioselectivity for anti-Markovnikov addition. EPR studies with TEMPO can trap radical intermediates to map reaction pathways .
Q. What analytical methods identify and quantify byproducts in large-scale syntheses of this compound?
Methodological Answer:
- GC-MS : Detect volatile byproducts (e.g., allyl bromide or dibrominated species).
- HPLC-PDA : Quantify nonvolatile impurities (e.g., sulfoxides) using C18 columns and UV detection at 254 nm .
- Mass Balance Analysis : Compare theoretical vs. experimental yields to trace unaccounted mass loss (e.g., via bromine elimination).
Q. How can computational chemistry predict the regioselectivity of electrophilic attacks on the allyl sulfanyl group?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For bromination, the LUMO of the allyl group (C=C) predicts electrophilic addition at the terminal carbon. Transition-state modeling (IRC) validates activation barriers for competing pathways .
Q. What experimental controls are critical when studying the compound’s oxidative stability under ambient conditions?
Methodological Answer:
- Oxygen-Free Environment : Use Schlenk techniques or gloveboxes to prevent sulfoxide formation.
- Light Exclusion : Store reactions in amber vials to avoid photolytic degradation.
- Stability Indicators : Monitor UV-Vis absorbance at 300 nm (characteristic of conjugated dienes from allyl oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
